5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound 5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a complex organic molecule featuring multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione Common reagents used in these reactions include boronic esters, alkyl halides, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and phenyl groups can be oxidized under specific conditions.
Reduction: The carbonyl groups in the diazinane trione structure can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions involving like or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones , while reduction could produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a or .
Medicine: Explored for its , such as or activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways . For instance, it may bind to receptors or enzymes , modulating their activity and leading to biological effects . The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)cyclohexane-1,3-dione
- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl
Uniqueness
What sets 5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups and structural complexity , which confer specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
6119-07-9 |
---|---|
Molecular Formula |
C40H31FN4O4 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C40H31FN4O4/c41-30-18-16-28(17-19-30)37(42-23-22-29-25-43-35-21-20-33(24-34(29)35)49-26-27-10-4-1-5-11-27)36-38(46)44(31-12-6-2-7-13-31)40(48)45(39(36)47)32-14-8-3-9-15-32/h1-21,24-25,36,43H,22-23,26H2 |
InChI Key |
ZUPYTDZIUJXTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN=C(C4C(=O)N(C(=O)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F |
Origin of Product |
United States |
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